molecular formula C12H15BrS2 B13701150 2-Bromo-3-hexylthieno[3,2-b]thiophene

2-Bromo-3-hexylthieno[3,2-b]thiophene

Cat. No.: B13701150
M. Wt: 303.3 g/mol
InChI Key: MLSKDKVGFJGFHI-UHFFFAOYSA-N
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Description

2-Bromo-3-hexylthieno[3,2-b]thiophene is a brominated derivative of thieno[3,2-b]thiophene, a fused bicyclic heteroaromatic system comprising two thiophene rings. The compound features a hexyl chain at the 3-position and a bromine atom at the 2-position, which significantly influences its electronic and physicochemical properties. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between 2,5-dibromo-3-hexylthiophene and arylboronic acids in the presence of Pd(PPh₃)₄ (4 mol%) under inert conditions . Characterization via ¹H/¹³C NMR and EIMS confirms its structure, with a melting point of 170–173°C and molecular formula C₁₇H₂₁BrS (MW: 337.32) . The hexyl chain enhances solubility in organic solvents, while bromination provides a reactive site for further functionalization, making it a versatile intermediate in organic electronics and polymer synthesis.

Properties

Molecular Formula

C12H15BrS2

Molecular Weight

303.3 g/mol

IUPAC Name

5-bromo-6-hexylthieno[3,2-b]thiophene

InChI

InChI=1S/C12H15BrS2/c1-2-3-4-5-6-9-11-10(7-8-14-11)15-12(9)13/h7-8H,2-6H2,1H3

InChI Key

MLSKDKVGFJGFHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC2=C1SC=C2)Br

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of 2-bromo-3-hexylthieno[3,2-b]thiophene typically starts from commercially available 3-bromothiophene or thieno[3,2-b]thiophene derivatives. The key steps involve:

  • Selective bromination at the 2-position of thieno[3,2-b]thiophene.
  • Introduction of a hexyl alkyl chain at the 3-position via Friedel–Crafts acylation followed by reduction or via directed lithiation and alkylation.
  • Purification and characterization to confirm regioselectivity and purity.

Synthesis Route Overview

A representative synthetic route, adapted from the literature, involves the following key steps:

Step Reaction Type Reagents and Conditions Comments Yield (%)
1 Synthesis of thieno[3,2-b]thiophene (TT) core From 3-bromothiophene via known literature methods Multi-step synthesis involving ring closure Not specified
2 Bromination at 2-position N-Bromosuccinimide (NBS) in suitable solvent (e.g., DMF or chloroform) at controlled temperature Provides 2,5-dibromothieno[3,2-b]thiophene intermediate Moderate to high
3 Friedel–Crafts acylation at 3-position Acyl chloride or equivalent with Lewis acid catalyst (e.g., AlCl3) Introduces acyl group at 3-position selectively ~74% overall for alkylation steps
4 Reduction of acyl to alkyl Use of reducing agents such as LiAlH4 or NaBH4 Converts aldehyde intermediate to hexyl substituent High
5 Purification Column chromatography or recrystallization Ensures regioselectivity and purity

Research Findings and Characterization

Spectroscopic and Analytical Data

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the substitution pattern on the thieno[3,2-b]thiophene core. The presence of the hexyl chain is evident from characteristic aliphatic proton signals, while the bromine substitution affects the chemical shifts of aromatic protons.

  • Mass Spectrometry (MS): GC-MS or MALDI-TOF mass spectrometry confirms the molecular weight consistent with this compound.

  • Elemental Analysis: Matches the calculated values for C, H, S, and Br, confirming purity and correct stoichiometry.

  • Thermal Analysis: Thermogravimetric analysis (TGA) shows good thermal stability with decomposition temperatures above 200 °C, suitable for organic semiconductor applications.

Reaction Yields and Purity

Compound Yield (%) Purification Method Notes
2,5-Dibromothieno[3,2-b]thiophene Moderate to high (not always specified) Column chromatography Key intermediate for subsequent steps
3-Hexylthieno[3,2-b]thiophene (after reduction) ~74% (overall yield for alkylation and reduction) Recrystallization/column chromatography High regioselectivity achieved
This compound Moderate (depending on bromination step) Column chromatography Final product with high purity

Summary Table of Preparation Methods

Step Starting Material Reaction Type Reagents/Conditions Product Yield (%)
1 3-Bromothiophene Ring closure Literature method (Fuller et al.) Thieno[3,2-b]thiophene core Not specified
2 Thieno[3,2-b]thiophene Bromination NBS, solvent (DMF, CHCl3), low temp 2-Bromo or 2,5-dibromo derivative Moderate to high
3 2-Bromo-thieno[3,2-b]thiophene Friedel–Crafts acylation Hexanoyl chloride, AlCl3 3-Acyl derivative Good (~74% overall)
4 3-Acyl derivative Reduction LiAlH4 or NaBH4 3-Hexyl derivative High
5 3-Hexylthieno[3,2-b]thiophene Bromination (if needed) NBS or equivalent This compound Moderate

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hexylthieno[3,2-b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield various substituted thienothiophenes, which are valuable in the synthesis of conjugated polymers for electronic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-3-hexylthieno[3,2-b]thiophene in electronic applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The presence of the bromine atom allows for further functionalization, making it a versatile building block for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Table 1: Structural and Physical Properties of Thieno[3,2-b]thiophene Derivatives

Compound Substituents Melting Point (°C) Key Applications Reference
2-Bromo-3-hexylthieno[3,2-b]TT 2-Br, 3-C₆H₁₃ 170–173 Organic semiconductors
3,6-Dibromothieno[3,2-b]TT 3-Br, 6-Br 118–121 Polymer building block
DTT-OCT (Compound 1) 2,6-(5-Octylthiophen-2-yl) N/A OFETs (μ = 0.10 cm²/Vs)
P1 (Organoboron Copolymer) Thieno[3,2-b]TT + Mesityl-B N/A Fluoride ion sensors
  • Alkyl Chain Impact: The hexyl group in 2-bromo-3-hexylthieno[3,2-b]TT improves solubility compared to unsubstituted analogs (e.g., 3,6-dibromothieno[3,2-b]TT), which are less soluble but more reactive in cross-coupling reactions . Linear alkyl chains (e.g., octyl in DTT derivatives) enhance charge carrier mobility in OFETs due to better molecular packing .
  • Bromination vs. Functionalization: Bromine at the 2-position facilitates further cross-coupling, whereas selenopheno[3,2-b]thiophene analogs (e.g., in organoboron copolymers) exhibit enhanced charge transfer due to selenium’s polarizability .

Electronic and Optical Properties

Table 2: Electronic Properties of Thieno[3,2-b]thiophene-Based Materials

Compound/System Absorption λ_max (nm) Bandgap (eV) Hole Mobility (cm²/Vs) Application Efficiency Reference
2-Bromo-3-hexylthieno[3,2-b]TT ~300–350 (UV-vis) ~2.5–3.0* N/A Intermediate synthesis
Thieno[3,2-b]TT-DPP Polymer 800 (extended π-system) 1.4 0.45 PCE: 5.34% (OPV)
Selenopheno[3,2-b]TT Copolymer Redshifted vs. TT 1.3 0.30 Lower VOC in OPVs
DTT-OCT (OFET) N/A ~3.0 0.10 On/off ratio > 10⁷
  • Bandgap Modulation: Thieno[3,2-b]TT derivatives with extended π-systems (e.g., fused with diketopyrrolopyrrole, DPP) exhibit narrow bandgaps (~1.4 eV) and high photovoltaic efficiency (5.34% PCE) . In contrast, selenophene analogs show absorption redshifts but lower device efficiency due to reduced open-circuit voltage (VOC) .
  • Charge Transport : Alkyl side chains in DTT derivatives (e.g., octyl) enhance film morphology and mobility (0.10 cm²/Vs) compared to branched chains (e.g., 2-ethylhexyl) .

Application-Specific Performance

  • OFETs: DTT derivatives with linear alkyl chains outperform branched analogs due to continuous grain formation . Thieno[3,2-b]TT-based polymers also show superior hole mobility (0.45 cm²/Vs) in OFETs compared to thiophene-only systems .
  • Organic Photovoltaics (OPVs): Replacing thiophene with thieno[3,2-b]TT in D-A polymers increases absorption coefficients and reduces charge recombination, achieving PCEs >5% . Selenium analogs, despite redshifted absorption, underperform due to unfavorable morphology .
  • Sensors: Organoboron copolymers with thieno[3,2-b]TT exhibit high quantum efficiency as fluoride ion sensors, leveraging boron’s electron-deficient nature .

Key Research Findings and Contradictions

Alkyl Chain vs. Performance : While linear alkyl chains enhance OFET mobility , excessive chain length can disrupt π-π stacking, reducing charge transport .

Selenium Substitution: Selenopheno[3,2-b]TT improves conjugation but lowers OPV efficiency due to voltage losses, highlighting a trade-off between optical and electronic properties .

Bromine Reactivity: Brominated thieno[3,2-b]TT derivatives are pivotal for cross-coupling, but over-bromination (e.g., 3,6-dibromo-TT) may limit solubility and processability .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-hexylthieno[3,2-b]thiophene, and what reaction conditions are critical for high yield?

The synthesis typically involves bromination of the thieno[3,2-b]thiophene core using reagents like N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0°C, followed by alkylation to introduce the hexyl chain. For example, dibromination of thieno[3,2-b]thiophene with NBS in DMF yields 2,5-dibromothieno[3,2-b]thiophene, which can undergo selective substitution at the 3-position using Grignard or organozinc reagents to install the hexyl group . Critical parameters include temperature control (−78°C for lithiation steps), inert atmosphere (Ar/N₂), and stoichiometric precision to avoid over-bromination or side reactions .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

  • ¹H/¹³C NMR : The hexyl chain’s methylene protons appear as a multiplet at δ 1.2–1.5 ppm, while the thiophene β-proton resonates near δ 7.1–7.3 ppm. The bromine substituent deshields adjacent carbons, shifting their signals to δ 120–130 ppm in ¹³C NMR .
  • Mass spectrometry (EI-MS) : A molecular ion peak at m/z 298 [M]⁺ confirms the molecular formula (C₁₀H₁₅BrS) .
  • UV-Vis spectroscopy : Conjugation in the thienothiophene core results in absorption maxima near 300–350 nm, useful for optoelectronic studies .

Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

The bromine atom at the 2-position acts as an electrophilic site for Suzuki-Miyaura or Stille couplings, enabling conjugation extension. The hexyl chain enhances solubility in organic solvents (e.g., THF, chloroform), facilitating homogeneous reaction conditions. Steric hindrance from the hexyl group at the 3-position directs coupling reactions to the 2-bromo site, ensuring regioselectivity .

Advanced Research Questions

Q. How does the hexyl substituent in this compound affect its electronic properties compared to shorter or longer alkyl chains?

The hexyl chain balances solubility and electronic effects:

  • Solubility : Longer chains (e.g., dodecyl in analogous compounds) improve solubility but reduce crystallinity, complicating purification .
  • Electron donation : Alkyl groups inductively donate electrons, stabilizing the thiophene ring. Hexyl chains provide moderate electron density without excessive steric bulk, optimizing charge transport in organic semiconductors .
  • π-π stacking : Shorter chains (e.g., methyl) enhance intermolecular interactions, while hexyl groups introduce flexibility, affecting thin-film morphology in device applications .

Q. What strategies can resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving brominated thienothiophenes?

Discrepancies often arise from:

  • Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves yields (70–90%) for sterically hindered substrates by reducing ligand crowding .
  • Solvent effects : Mixed solvents (toluene:ethanol, 3:1) enhance miscibility of polar intermediates and nonpolar arylboronic acids .
  • Purification challenges : Use of silica gel chromatography with petroleum ether:ethyl acetate gradients (95:5 to 80:20) isolates products from biphenyl byproducts .

Q. What mechanistic insights have been gained from studying substitution patterns in brominated thieno[3,2-b]thiophenes during cross-coupling reactions?

Studies reveal:

  • Kinetic vs. thermodynamic control : Bromine at the 2-position reacts faster in Suzuki couplings due to lower activation energy compared to 5-bromo isomers .
  • Steric effects : The hexyl group at the 3-position slows transmetallation but stabilizes the transition state through van der Waals interactions, as shown in DFT calculations .
  • Oxidative addition : Pd⁰ inserts preferentially into the C–Br bond over C–H bonds, confirmed by isotopic labeling experiments .

Q. Methodological Notes

  • Synthetic optimization : Scale-up requires continuous flow reactors for bromination to maintain temperature control and avoid exothermic side reactions .
  • Analytical validation : High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for unambiguous structural confirmation .

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